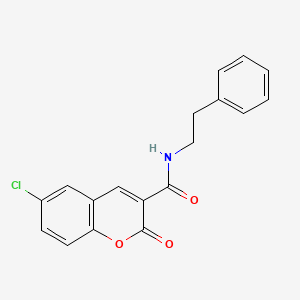![molecular formula C14H13N3O4S B5694149 N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide, commonly known as DAPA, is a chemical compound that has been extensively used in scientific research due to its unique properties. DAPA is a thioester derivative of pyrimidine nucleoside, which makes it a potent inhibitor of enzymes that are involved in DNA replication and repair.
科学的研究の応用
DAPA has been extensively used in scientific research as a potent inhibitor of enzymes involved in DNA replication and repair. It has been shown to inhibit the activity of thymidylate synthase, which is a key enzyme in the synthesis of DNA. DAPA has also been shown to inhibit the activity of dihydrofolate reductase, which is another enzyme involved in DNA synthesis. DAPA has been used in various studies to investigate the role of these enzymes in cancer cell proliferation and to develop novel cancer therapies.
作用機序
DAPA inhibits the activity of thymidylate synthase and dihydrofolate reductase by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting DNA synthesis and repair. DAPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAPA has been shown to have potent anti-cancer activity in various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA synthesis and repair. DAPA has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
DAPA has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in DNA synthesis and repair, which makes it a valuable tool for investigating the role of these enzymes in cancer cell proliferation. DAPA has also been shown to have low toxicity in normal cells, which makes it a promising candidate for the development of novel cancer therapies. However, the synthesis of DAPA is a multi-step process and requires expertise in organic chemistry. DAPA is also a relatively new compound, and its long-term effects on normal cells are not well understood.
将来の方向性
There are several future directions for the use of DAPA in scientific research. One area of future research is the development of novel cancer therapies that target thymidylate synthase and dihydrofolate reductase using DAPA as a lead compound. Another area of future research is the investigation of the long-term effects of DAPA on normal cells and the development of strategies to minimize toxicity. DAPA may also have potential applications in the treatment of other diseases, such as inflammation and oxidative stress. Overall, DAPA is a promising compound for scientific research and has the potential to contribute to the development of novel cancer therapies.
合成法
The synthesis of DAPA involves the reaction of 2-mercaptopyrimidine with 4-bromo-2-acetylphenyl isothiocyanate, followed by the reaction with hydroxylamine hydrochloride to obtain the final product. The synthesis of DAPA is a multi-step process and requires expertise in organic chemistry.
特性
IUPAC Name |
N-[4-[2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-8(18)15-10-4-2-9(3-5-10)11(19)7-22-14-16-12(20)6-13(21)17-14/h2-6H,7H2,1H3,(H,15,18)(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXGHVXBSPXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)

![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)

![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5694140.png)

![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)